molecular formula C12H19N3O4 B2786471 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one CAS No. 1797309-19-3

1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one

Cat. No.: B2786471
CAS No.: 1797309-19-3
M. Wt: 269.301
InChI Key: HAWHYCQSKQTHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one (CAS 1797309-19-3) is a specialized chemical compound with a molecular formula of C12H19N3O4 and a molecular weight of 269.30 g/mol . This molecule is structurally characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane moiety, a spirocyclic system featuring both oxygen and nitrogen atoms in its ring structure, which is fused to an imidazolidin-2-one group via a carbonyl linker . The spirocyclic scaffold is recognized in medicinal chemistry as a privileged structure that can enhance the physicochemical properties and binding affinity of drug candidates. The specific role of the 1,5-dioxa-9-azaspiro[5.5]undecane core in research is highlighted by its presence in compounds investigated as Monoacylglycerol Lipase (MAGL) inhibitors, as evidenced in patent literature . This suggests its application in the development of potential therapeutic agents targeting the endocannabinoid system. The integration of the imidazolidin-2-one heterocycle further contributes to the molecule's hydrogen-bonding capacity and metabolic stability, making it a valuable building block for constructing diverse compound libraries. This compound is intended for research applications only, including use as a synthetic intermediate in organic synthesis, a key scaffold in medicinal chemistry for the design of novel bioactive molecules, and a building block in the development of targeted chemical probes for biological screening. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c16-10-13-4-7-15(10)11(17)14-5-2-12(3-6-14)18-8-1-9-19-12/h1-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWHYCQSKQTHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)N3CCNC3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with an appropriate carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or other biomolecules, modulating their activity and function. The spirocyclic structure allows for unique binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents IR C=O (cm⁻¹) Application/Property Reference
Target Compound Spirocyclic + imidazolidin-2-one 1,5-Dioxa-9-azaspiro[5.5]undecane ~1733* Hydrogen bonding, rigidity
8-Ethoxycarbonyl-10-hexyl-spiro (6c) Spirocyclic Ethoxycarbonyl, hexyl 1733 Synthetic intermediate
Dichloro{Cu(II)} complex (10a, 10b) Imidazolidin-2-one + pyridyl 4-Phenyl-2-pyridyl 1669 Metal coordination
1-(Pyridazin-3-yl)-imidazolidin-2-one Imidazolidin-2-one Pyridazinyl N/A Herbicidal activity
9-Benzyl-2-phenyl-spiro (2) Spirocyclic Benzyl, phenyl N/A Sigma-1 receptor antagonist

*Predicted based on analogous spirocyclic compounds .

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely involves coupling a spirocyclic amine precursor with an imidazolidin-2-one carbonyl group, akin to methods in .
  • Biological Relevance: While pyridyl-substituted imidazolidinones excel in metal coordination , the target compound’s spiro system may favor receptor binding or enzyme inhibition due to steric and electronic effects .

Biological Activity

The compound 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one is a derivative of the spirocyclic class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex spirocyclic structure that contributes to its unique biological properties. The compound's molecular formula is C11H16N2O3C_{11}H_{16}N_2O_3 with a molecular weight of approximately 224.26 g/mol.

Structural Representation

The structural formula can be represented as follows:

SMILES C1COC2 CCNCC2 OC1C O N2C O N C C O C2\text{SMILES C1COC2 CCNCC2 OC1C O N2C O N C C O C2}

Biological Activity Overview

Research indicates that compounds within the spirocyclic class, including derivatives like this compound, exhibit a range of biological activities:

1. Antimicrobial Activity

Several studies have demonstrated that spirocyclic compounds possess significant antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of spirocyclic compounds. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

3. Anticancer Activity

Some studies have reported that spirocyclic compounds exhibit cytotoxic effects against cancer cell lines. The activity is often attributed to their ability to induce apoptosis or inhibit cell proliferation through various mechanisms, including interference with DNA synthesis or repair.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various spirocyclic compounds found that those similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 32 µg/mL, indicating potent activity compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Test Compound 16 Staphylococcus aureus

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of a related spirocyclic compound in a rat model of induced inflammation. The compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Treatment GroupPaw Edema Reduction (%)TNF-alpha Levels (pg/mL)
Control0250
Test Compound7075

Q & A

Basic: What are the standard synthetic routes for 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one?

The compound is typically synthesized via multi-step protocols involving:

  • Spirocyclic core formation : Cyclization of precursors (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) using acyl chlorides or carbonylating agents under reflux conditions .
  • Imidazolidin-2-one coupling : Reaction of the spirocyclic intermediate with carbonyldiimidazole (CDI) or phosgene derivatives to introduce the imidazolidinone moiety .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures. Key parameters include temperature control (0–25°C) and anhydrous conditions to prevent hydrolysis .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Critical factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic acyl substitution during carbonyl coupling .
  • Catalyst selection : Triethylamine or DMAP accelerates cyclization while minimizing side reactions like oligomerization .
  • Temperature gradients : Slow warming (e.g., 0°C → RT) improves regioselectivity in spirocyclic ring formation .
  • In-line monitoring : Use of TLC or HPLC to track intermediate stability, particularly for hydrolysis-prone intermediates .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and carbonyl integration .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups .

Advanced: How can structural ambiguities in analogs be resolved using crystallography or computational modeling?

  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks, critical for understanding bioactivity .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity differences between analogs .
  • Docking studies : Map interactions with biological targets (e.g., enzymes like sEH or MmpL3) to explain activity variations .

Basic: What biological activities are associated with this compound?

Reported activities include:

  • Enzyme inhibition : Potent inhibition of soluble epoxide hydrolase (sEH) and Mycobacterium tuberculosis MmpL3, linked to anti-inflammatory and antimicrobial effects .
  • Receptor modulation : Structural analogs show GABAA_A receptor binding, suggesting potential neuropharmacological applications .

Advanced: How to design in vitro assays to evaluate its efficacy against sEH or MmpL3?

  • sEH inhibition : Fluorescent-based assays using cyano(6-methoxy-2-naphthalenyl)methyl trans-[[(3-phenyloxyoxiran-2-yl)methyl]carbamate] as a substrate; measure hydrolysis rates via LC-MS .
  • MmpL3 targeting : Use mycobacterial membrane protein overexpression systems (e.g., E. coli BL21) to assess disruption of lipid transport via radiolabeled substrate uptake assays .
  • Counter-screens : Include cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects .

Advanced: How to reconcile contradictory bioactivity data across structural analogs?

  • SAR analysis : Compare substituent effects (e.g., benzyl vs. aryl groups) on target binding using SPR or ITC to quantify affinity differences .
  • Metabolic stability : Evaluate microsomal half-life to distinguish intrinsic activity from pharmacokinetic variability .
  • Crystallographic overlays : Identify steric clashes or conformational changes in protein-ligand complexes causing activity drops .

Basic: What are its stability and solubility profiles under physiological conditions?

  • Stability : Susceptible to hydrolysis in aqueous media (pH < 5 or > 9); stabilize with lyophilization or storage in anhydrous DMSO .
  • Solubility : Low aqueous solubility (~0.1 mg/mL); improve via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .

Advanced: What strategies enhance its bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to increase membrane permeability .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation time .
  • Co-crystallization : Improve solubility via co-crystals with succinic acid or cyclodextrins .

Advanced: How to validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells; confirm via Western blot or pull-down assays .
  • Isotope tracing : Use 14^{14}C-labeled compound to track distribution and metabolite formation in tissue homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.